



Application Notes and Protocols for Immunoprecipitation of CD320

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Compound of Interest		
Compound Name:	LL320	
Cat. No.:	B1193050	Get Quote

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Introduction

CD320, also known as the transcobalamin receptor (TCblR), is a type I transmembrane protein crucial for the cellular uptake of vitamin B12 (cobalamin).[1][2] It specifically binds to transcobalamin-bound cobalamin, facilitating its internalization.[2][3] Beyond its role in vitamin metabolism, CD320 is expressed on follicular dendritic cells and has been shown to play a role in B-cell proliferation and immunoglobulin secretion.[1][2] Emerging research has also implicated CD320 in signaling pathways such as PI3K-Akt and MAPK, suggesting its potential involvement in cellular growth and survival processes.[3] Dysregulation of CD320 has been associated with certain diseases, including methylmalonic aciduria.[1]

These application notes provide a detailed protocol for the immunoprecipitation of CD320, a key technique for studying its expression, interaction partners, and post-translational modifications.

Data Presentation: Commercially Available Anti-CD320 Antibodies for Immunoprecipitation

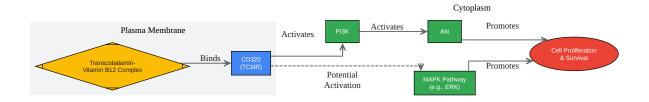
For successful immunoprecipitation, the selection of a high-quality antibody is critical. The following table summarizes the specifications of commercially available anti-CD320 antibodies that have been noted for use in immunoprecipitation (IP) and other applications.



Supplier	Catalog Number	Clonality	Host	Reactivity	Applications Noted
Proteintech	10343-1-AP	Polyclonal	Rabbit	Human, Mouse, Rat	WB, IHC, IF, ELISA
Boster Bio	A06409	Polyclonal	Rabbit	Human, Mouse, Rat	ELISA, WB
MyBioSource	MBS2152856	Polyclonal	Rabbit	Human	IP, WB
antibodies- online	ABIN198038 5	Polyclonal	Rabbit	Rat	WB, IHC, IP,
Human Protein Atlas	HPA014500	Polyclonal	Rabbit	Human	IHC

Signaling Pathway

CD320 is involved in cellular signaling, with evidence suggesting a connection to the PI3K-Akt and MAPK pathways, which are central to cell proliferation, survival, and metabolism. The binding of the transcobalamin-cobalamin complex to CD320 may initiate downstream signaling cascades.



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Figure 1. A simplified diagram of the potential CD320 signaling pathway.



Experimental Protocols Immunoprecipitation of CD320 from Cell Lysates

This protocol provides a general method for the immunoprecipitation of CD320. Optimization may be required depending on the cell type and the specific antibody used.

A. Materials and Reagents

- Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton
 X-100, supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer: Cell Lysis Buffer without protease and phosphatase inhibitors.
- Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
- Anti-CD320 Antibody: Refer to the table above for suitable options.
- Isotype Control Antibody: Normal IgG from the same host species as the primary antibody (e.g., Rabbit IgG).
- Protein A/G Magnetic Beads or Agarose Slurry: Choose based on the host species and isotype of the primary antibody.
- Microcentrifuge tubes.
- Rotating platform.
- Magnetic rack (for magnetic beads).
- Ice.

B. Cell Lysis

- Culture and treat cells as required for your experiment.
- · Wash cells twice with ice-cold PBS.
- Add ice-cold Cell Lysis Buffer to the cell pellet (e.g., 1 mL per 10^7 cells).

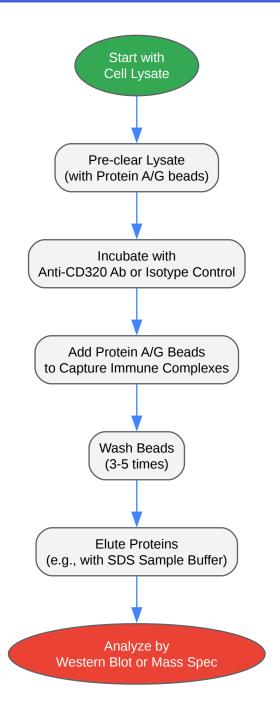






- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein lysate) to a pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- C. Immunoprecipitation Workflow





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Figure 2. Experimental workflow for the immunoprecipitation of CD320.

D. Protocol Steps

• Pre-clearing (Optional but Recommended):



- $\circ~$ To a sufficient volume of cell lysate (e.g., 500 μg 1 mg of total protein), add 20 μL of Protein A/G bead slurry.
- Incubate on a rotator for 1 hour at 4°C.
- Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube. This is the pre-cleared lysate.

Antibody Incubation:

- Add the recommended amount of anti-CD320 antibody to the pre-cleared lysate. For a negative control, add the same amount of isotype control IgG to a separate tube of lysate.
- Incubate on a rotator for 2-4 hours or overnight at 4°C.
- Immune Complex Capture:
 - Add 30 μL of pre-washed Protein A/G bead slurry to each sample.
 - Incubate on a rotator for 1-2 hours at 4°C.

Washing:

- Pellet the beads by centrifugation or with a magnetic rack.
- Carefully remove and discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold Wash Buffer.
- Repeat the wash step 3-5 times to remove non-specific binding proteins.

• Elution:

- After the final wash, remove all supernatant.
- Add 30-50 μL of 1X SDS-PAGE sample buffer directly to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.



 Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.

E. Downstream Analysis

The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using an anti-CD320 antibody or antibodies against potential interacting partners. Alternatively, samples can be prepared for mass spectrometry analysis to identify novel CD320-interacting proteins.

Troubleshooting

- High Background: Increase the number of washes, consider using a more stringent wash buffer (e.g., with higher salt concentration), or perform the pre-clearing step if initially omitted.
- No or Low Signal: Ensure the antibody is validated for IP, increase the amount of starting material (lysate) or antibody, or check the integrity of the protein lysate.
- Heavy/Light Chain Interference in Western Blot: Use IP-specific secondary antibodies that do
 not detect the heavy and light chains of the immunoprecipitating antibody.

These protocols and notes should serve as a comprehensive guide for researchers interested in studying the biology of CD320 through immunoprecipitation.

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